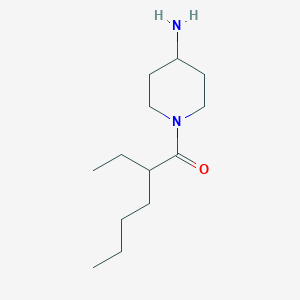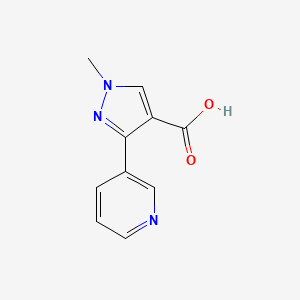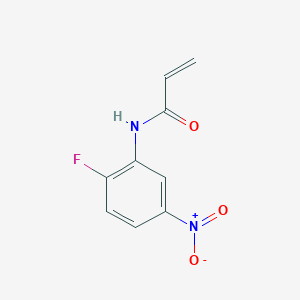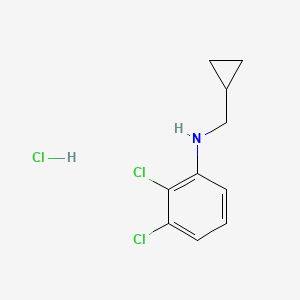
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine
Vue d'ensemble
Description
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine, also known as DMCB, is a cyclic amine compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. This compound is a derivative of cyclobutylmethanamine, and has a molecular formula of C7H13NS. It has a molecular weight of 137.25 g/mol and has a boiling point of 111-112°C. DMCB is a colorless solid with a faint odor and is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Antimicrobial Applications
Thiophene derivatives, including those with a cyclobutylmethanamine group, have shown promising antimicrobial properties . They can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains.
Anti-inflammatory and Analgesic Uses
These compounds have been reported to exhibit significant anti-inflammatory and analgesic activities . This makes them valuable for the development of new pain relief medications, especially for chronic inflammatory conditions.
Antihypertensive Effects
The thiophene nucleus has been associated with antihypertensive effects, which could be harnessed in the design of novel blood pressure-lowering drugs .
Antitumor Activity
There is evidence to suggest that thiophene derivatives can have antitumor properties . This opens up avenues for research into cancer therapeutics, particularly in the synthesis of compounds that can selectively target cancer cells.
Corrosion Inhibition
In the field of industrial chemistry, thiophene-based compounds are used as corrosion inhibitors . This application is crucial for protecting metals in various environments, thereby extending the life of metal structures and components.
Organic Semiconductor Development
Thiophene derivatives play a significant role in the advancement of organic semiconductors . They are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the evolution of electronic devices.
Anti-atherosclerotic Properties
Some thiophene derivatives have shown potential in treating atherosclerosis , a condition characterized by the hardening and narrowing of the arteries. This could lead to new treatments for cardiovascular diseases.
Dental Anesthetics
Thiophene compounds have been utilized as dental anesthetics in Europe, such as articaine, which is a thiophene derivative used as a voltage-gated sodium channel blocker .
Propriétés
IUPAC Name |
(3,3-dimethyl-1-thiophen-2-ylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)6-11(7-10,8-12)9-4-3-5-13-9/h3-5H,6-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPRGOHDJOSNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



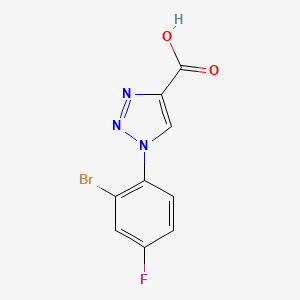
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)
![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)
![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)
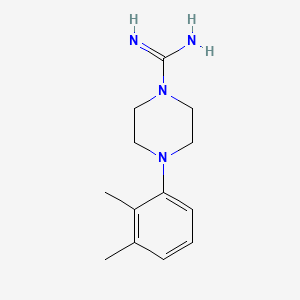
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)
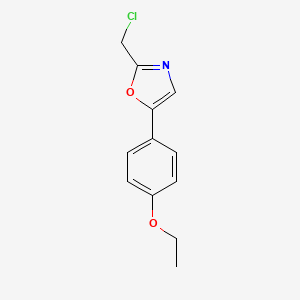
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
